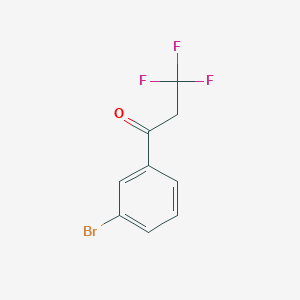

1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one

Description

Properties

Molecular Formula |

C9H6BrF3O |

|---|---|

Molecular Weight |

267.04 g/mol |

IUPAC Name |

1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one |

InChI |

InChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)8(14)5-9(11,12)13/h1-4H,5H2 |

InChI Key |

BSFRMTVEIUQYPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce carboxylic acids or ketones.

- Reduction reactions result in alcohols or alkanes .

Scientific Research Applications

1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit certain kinases or interact with cellular proteins, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one (DW552) Molecular formula: C₉H₆BrF₃O (identical to the target compound). Key difference: The ketone group is at the 2-position of the propane backbone instead of the 1-position.

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one (3m) Molecular formula: C₉H₆BrF₃O. Key difference: Bromine is at the para position. meta-bromo) .

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one

- Molecular formula : C₉H₆ClF₃O; molecular weight: 222.59 g/mol.

- Key difference : Chlorine (smaller atomic radius, higher electronegativity) replaces bromine. This reduces molecular weight by ~44 g/mol and may lower melting points due to weaker van der Waals interactions .

Halogen and Fluorination Variants

1-(3-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one

- Molecular formula : C₉H₄BrF₅O; molecular weight: 303.03 g/mol.

- Key difference : Additional fluorines at the 2-position increase electron-withdrawing effects, enhancing the ketone’s electrophilicity. This compound is more reactive in Friedel-Crafts alkylation compared to the target compound .

1-(3-Bromophenyl)-3-phenylpropan-1-one Molecular formula: C₁₅H₁₃BrO; molecular weight: 289.17 g/mol. Key difference: A phenyl group replaces the trifluoromethyl group, eliminating fluorination. This reduces lipophilicity (logP decreases by ~1.5) and alters cytotoxicity profiles (e.g., IC₅₀ = 42.22 μg/mL vs. non-fluorinated analogs in MCF-7 cells) .

Biological Activity

1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoropropanone structure and a bromophenyl group, which contribute to its unique chemical behavior and reactivity. Research indicates that this compound may exhibit antimicrobial , anticancer , and other therapeutic properties, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom enhances its reactivity compared to similar compounds lacking halogen substitutions. The trifluoromethyl group increases the lipophilicity and stability of the compound, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity . For instance, 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one has shown antibacterial properties, suggesting that this compound may also possess similar effects. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Research into the anticancer potential of fluorinated compounds has revealed promising results. Specifically, studies have demonstrated that certain trifluoromethyl ketones can inhibit tumor cell growth through various mechanisms such as inducing apoptosis or inhibiting cell proliferation . The structural characteristics of this compound may facilitate interactions with cancer-related molecular targets.

The biological activity of this compound is hypothesized to be mediated through interactions with specific enzymes or receptors . These interactions could lead to modulation of signaling pathways involved in cell growth and survival. Further studies are needed to elucidate the precise molecular targets and mechanisms involved.

Case Studies and Research Findings

- Antimicrobial Study : A study investigating the antimicrobial properties of various trifluoromethyl ketones found that compounds similar to this compound inhibited the growth of several bacterial strains. The inhibition was dose-dependent and suggested a potential for developing new antimicrobial agents based on this scaffold.

- Anticancer Research : In vitro studies on related compounds indicated that trifluoromethyl ketones could induce apoptosis in cancer cell lines. These findings highlight the potential of this compound as a lead compound for anticancer drug development .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one?

The synthesis typically involves multi-step halogenation and fluorination. A common approach starts with bromination of a phenylacetone precursor, followed by trifluoromethylation using reagents like trifluoroacetic anhydride under controlled temperatures (40–60°C). Microwave-assisted methods (800°C, 700W) can reduce reaction times and improve yields for intermediates, as demonstrated in analogous chalcone syntheses . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromophenyl and trifluoromethyl groups). Chemical shifts near δ 7.5–8.0 ppm indicate aromatic protons, while CF groups appear as quartets in F NMR .

- FTIR : Stretching vibrations at ~1700 cm confirm the ketone group, while C-Br and C-F bonds appear at 550–650 cm and 1100–1200 cm, respectively .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing interactions. Data collection requires high-resolution (<1.0 Å) single crystals .

Q. How does the compound’s reactivity influence its stability in solution?

The electron-withdrawing trifluoromethyl and bromine groups enhance electrophilicity at the ketone, making it prone to nucleophilic attacks (e.g., by amines or thiols). Stability studies in polar solvents (e.g., DMSO) show decomposition rates (k = 1.2×10 s) under basic conditions, necessitating storage at low temperatures (-20°C) and inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights exist for its interactions with biological targets?

The compound’s electrophilic ketone forms covalent adducts with cysteine residues in proteins, altering enzymatic activity. For example, chalcone analogs inhibit cancer cell proliferation (IC = 22–422 ppm) by targeting tubulin or kinases. Competitive binding assays (e.g., SPR or ITC) quantify affinity, while molecular docking predicts binding poses .

Q. How do computational models (e.g., DFT) predict its nonlinear optical (NLO) properties?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates hyperpolarizability (β) and dipole moments. Studies on similar bromophenyl-trifluoromethyl ketones reveal high β values (>10 esu), suggesting potential in photonic materials. Electronic transitions (λ~300 nm) correlate with UV-Vis spectra, validated via TD-DFT .

Q. How should researchers address discrepancies in biological activity data?

Variability in IC values (e.g., 22 vs. 422 ppm) may arise from:

- Substituent Effects : Electron-donating groups (e.g., -OCH) reduce electrophilicity, lowering activity.

- Assay Conditions : Serum proteins in cell media can sequester the compound, requiring dose-response validation via LC-MS .

- Cellular Uptake : LogP values (~2.5) influence membrane permeability; modify with hydrophilic prodrugs to enhance bioavailability .

Q. Comparative Analysis: How do structural analogs differ in reactivity and applications?

The bromine atom’s steric bulk increases steric hindrance, slowing nucleophilic attacks compared to nitro or chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.